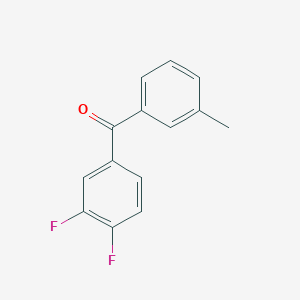

3,4-Difluoro-3'-methylbenzophenone

Description

BenchChem offers high-quality 3,4-Difluoro-3'-methylbenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Difluoro-3'-methylbenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3,4-difluorophenyl)-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O/c1-9-3-2-4-10(7-9)14(17)11-5-6-12(15)13(16)8-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPCVKVITUAADB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374266 | |

| Record name | 3,4-Difluoro-3'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844885-38-7 | |

| Record name | (3,4-Difluorophenyl)(3-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844885-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Difluoro-3'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 3,4-Difluoro-3'-methylbenzophenone: Synthesis, Characterization, and Potential Applications

Abstract: 3,4-Difluoro-3'-methylbenzophenone is a halogenated aromatic ketone with potential applications in medicinal chemistry and materials science. The presence of fluorine atoms and a methyl group on the benzophenone scaffold can significantly influence its physicochemical properties and biological activity. This guide provides a comprehensive overview of its chemical structure, a detailed theoretical synthesis protocol based on established methodologies, predicted characterization data, and a discussion of its potential applications in drug discovery.

Introduction

Benzophenones are a class of organic compounds that feature a diaryl ketone core structure. This scaffold is prevalent in numerous biologically active molecules and is a key building block in the synthesis of various pharmaceuticals and fine chemicals.[1][2] The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity.[3] Concurrently, the incorporation of a methyl group can provide a valuable steric and electronic handle for modulating molecular interactions. This technical guide focuses on the specific isomer 3,4-Difluoro-3'-methylbenzophenone, providing a foundational resource for researchers in drug development and organic synthesis.

Chemical Structure and Properties

The chemical structure of 3,4-Difluoro-3'-methylbenzophenone consists of a benzoyl group substituted with two fluorine atoms at the 3 and 4 positions, and a second phenyl ring bearing a methyl group at the 3' position.

Table 1: Physicochemical Properties of 3,4-Difluoro-3'-methylbenzophenone

| Property | Value | Source |

| CAS Number | 746651-90-1 | [4] |

| Molecular Formula | C₁₄H₁₀F₂O | [4] |

| Molecular Weight | 232.23 g/mol | Calculated |

| Appearance | Predicted: White to off-white solid | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Predicted: Soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. | N/A |

Synthesis of 3,4-Difluoro-3'-methylbenzophenone

The most common and efficient method for the synthesis of unsymmetrical benzophenones is the Friedel-Crafts acylation.[5] This electrophilic aromatic substitution reaction involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis of 3,4-Difluoro-3'-methylbenzophenone can be achieved by the Friedel-Crafts acylation of m-xylene with 3,4-difluorobenzoyl chloride.

Sources

- 1. Cytotoxicity of benzophenone-3, an organic ultraviolet filter, caused by increased intracellular Zn2+ levels in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. vaia.com [vaia.com]

- 5. An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 3,4-Difluoro-3'-methylbenzophenone for Researchers and Drug Development Professionals

Introduction: Unveiling a Scaffold of Pharmaceutical Potential

In the landscape of medicinal chemistry, the benzophenone core is a recurring and valuable motif, present in numerous bioactive natural products and synthetically developed drugs.[1] Its rigid, yet conformationally adaptable, diarylketone structure provides a versatile scaffold for the design of targeted therapeutics. This guide focuses on a specific, strategically substituted analogue: 3,4-Difluoro-3'-methylbenzophenone. The introduction of fluorine atoms and a methyl group is not arbitrary; it is a deliberate design choice aimed at leveraging the unique properties of these substituents to enhance pharmacokinetic and pharmacodynamic profiles.[2][3][4]

Fluorine, with its high electronegativity and small van der Waals radius, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[5][6] The strategic placement of two fluorine atoms on one of the phenyl rings can block sites of metabolic attack and modulate the electronic properties of the molecule.[7] Concurrently, the methyl group on the second phenyl ring can provide a handle for steric interactions within a protein's binding pocket and fine-tune the compound's overall lipophilicity. This guide provides a comprehensive overview of the physical and chemical properties of 3,4-Difluoro-3'-methylbenzophenone, detailed synthetic protocols, and an exploration of its potential applications in drug discovery. For the purpose of this guide, the compound will be referenced by its primary CAS Number: 157165-29-2 . Another CAS number, 746651-90-1, has also been associated with this structure and is considered a synonym.[8][9]

Physicochemical Properties: A Quantitative Overview

While extensive experimental data for 3,4-Difluoro-3'-methylbenzophenone is not widely published, we can compile its key physical and chemical identifiers and provide predicted values for its core properties. These predictions are based on computational models and data from structurally similar compounds, offering a reliable starting point for experimental design.

| Property | Value | Source |

| CAS Number | 157165-29-2 | [10][11] |

| Alternate CAS | 746651-90-1 | [8] |

| Molecular Formula | C₁₄H₁₀F₂O | [10][11] |

| Molecular Weight | 232.23 g/mol | [10] |

| Predicted Melting Point | 82.47 °C | [10] |

| Predicted Boiling Point | ~343.9 °C at 760 mmHg | [10][12] |

| Predicted Density | ~1.2 g/cm³ | [10] |

| Predicted LogP | 3.50420 | [11] |

Synthesis of 3,4-Difluoro-3'-methylbenzophenone: Methodologies and Protocols

The synthesis of unsymmetrical benzophenones like 3,4-Difluoro-3'-methylbenzophenone can be approached through several established synthetic routes. The two most common and versatile methods are Friedel-Crafts acylation and the Suzuki coupling reaction.[13][14][15] The choice between these methods will often depend on the availability of starting materials and the desired scale of the synthesis.

Method 1: Friedel-Crafts Acylation

This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[15] For the synthesis of 3,4-Difluoro-3'-methylbenzophenone, one could react 1,2-difluorobenzene with 3-methylbenzoyl chloride or 3-methyltoluene with 3,4-difluorobenzoyl chloride. The former is generally preferred to avoid potential polysubstitution on the more activated toluene ring.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Dissolve 3-methylbenzoyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the stirred suspension via the dropping funnel.

-

Aromatic Substrate Addition: After the addition is complete, add 1,2-difluorobenzene (1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3,4-Difluoro-3'-methylbenzophenone.[14]

Method 2: Suzuki Coupling Reaction

The Suzuki coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[13][16][17] This method offers high functional group tolerance and generally proceeds under milder conditions than Friedel-Crafts acylation. For this synthesis, one could couple 3,4-difluorophenylboronic acid with 3-methyl-bromobenzene or 3-methylphenylboronic acid with 1-bromo-3,4-difluorobenzene.

Experimental Protocol: Suzuki Coupling Reaction

-

Reaction Setup: In a Schlenk flask, combine 1-bromo-3,4-difluorobenzene (1.0 eq), 3-methylphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent Addition: Add a mixture of toluene and water (e.g., 4:1 v/v) to the flask.

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

-

Reaction Progression: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 8-16 hours under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature and add water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3,4-Difluoro-3'-methylbenzophenone.[18]

Diagram of Synthetic Workflow

Caption: Synthetic routes to 3,4-Difluoro-3'-methylbenzophenone.

Spectroscopic Characterization: Deciphering the Molecular Signature

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show a complex pattern of aromatic signals. The protons on the 3,4-difluorophenyl ring will appear as a multiplet due to complex coupling with each other and with the fluorine atoms. The protons on the 3-methylphenyl ring will also exhibit splitting patterns consistent with their relative positions. The methyl group will appear as a singlet in the upfield region.

Predicted ¹H NMR Chemical Shifts:

-

Aromatic Protons (H-2', H-4', H-5', H-6'): δ 7.2-7.8 ppm (multiplets)

-

Aromatic Protons (H-2, H-5, H-6): δ 7.1-7.5 ppm (multiplets)

-

Methyl Protons (-CH₃): δ ~2.4 ppm (singlet)

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. inhancetechnologies.com [inhancetechnologies.com]

- 6. apolloscientific.co.uk [apolloscientific.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3,4-DIFLUORO-3'-METHYLBENZOPHENONE | 746651-90-1 [amp.chemicalbook.com]

- 9. 3,4-Difluoro-4'-methylbenzophenone suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 10. 3,4-Difluoro-4'-methylbenzophenone | 157165-29-2 - BuyersGuideChem [buyersguidechem.com]

- 11. globalchemmall.com [globalchemmall.com]

- 12. Page loading... [guidechem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Friedel-Crafts Acylation [www1.udel.edu]

- 15. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

An In-depth Technical Guide to the Safety and Handling of 3,4-Difluoro-3'-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. 3,4-Difluoro-3'-methylbenzophenone, a halogenated aromatic ketone, represents a versatile building block in this context. Its unique substitution pattern—a difluorinated phenyl ring and a methylated phenyl ring bridged by a carbonyl group—presents a unique combination of steric and electronic features. This guide provides a comprehensive overview of the safety, handling, and potential applications of this compound, with a focus on empowering researchers to utilize it safely and effectively in their drug discovery and development endeavors. While specific experimental data for this exact molecule is limited in publicly available literature, this document synthesizes information from closely related analogues and established chemical principles to provide a robust framework for its use.

Physicochemical and Toxicological Profile

A thorough understanding of a compound's properties is fundamental to its safe handling and effective application.

Physical and Chemical Properties

| Property | Predicted/Inferred Value | Rationale/Source |

| CAS Number | 157165-29-2 | [1] |

| Molecular Formula | C₁₄H₁₀F₂O | Calculated from structure |

| Molecular Weight | 232.23 g/mol | Calculated from structure |

| Appearance | White to off-white solid | Based on similar benzophenones |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, acetone); Insoluble in water. | General solubility of benzophenones[2] |

Toxicological Assessment: A Data-Driven Perspective

Direct toxicological data for 3,4-Difluoro-3'-methylbenzophenone is not available in public databases.[3] However, the toxicology of the broader class of benzophenones provides a basis for a precautionary approach. Benzophenone itself is classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC). Prolonged or repeated exposure to some benzophenones may cause damage to organs such as the liver and kidneys. Therefore, it is prudent to handle 3,4-Difluoro-3'-methylbenzophenone with the assumption that it may possess similar hazards.

Hazard Statements (Inferred from related compounds):

-

May be harmful if swallowed.[4]

-

Causes skin irritation.[4]

-

Causes serious eye irritation.[4]

-

May cause respiratory irritation.[4]

-

Suspected of causing cancer.

-

May cause damage to organs through prolonged or repeated exposure.

-

Toxic to aquatic life with long-lasting effects.

Laboratory Handling and Safety Protocols

A proactive approach to safety is paramount when working with any chemical, particularly those with limited specific toxicological data. The following protocols are based on best practices for handling halogenated aromatic ketones.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to minimize exposure.

Caption: Personal Protective Equipment workflow for handling 3,4-Difluoro-3'-methylbenzophenone.

-

Eye Protection: Chemical safety goggles are mandatory to protect against splashes.

-

Skin Protection: A flame-retardant lab coat should be worn at all times. Full-length pants and closed-toe shoes are required.

-

Hand Protection: Given that 3,4-Difluoro-3'-methylbenzophenone is a ketone, nitrile gloves may not offer sufficient protection against prolonged exposure. Butyl rubber or Viton gloves are recommended for handling the pure compound or concentrated solutions. Always inspect gloves for any signs of degradation before and during use.

-

Respiratory Protection: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. For procedures with a high potential for aerosol generation, a respirator with an appropriate organic vapor cartridge may be necessary.

Storage and Incompatibility

Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep away from direct sunlight and sources of ignition.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.

Emergency Procedures

Preparedness is key to mitigating the impact of any laboratory incident.

-

In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

Spill Response:

-

Minor Spill: Evacuate the immediate area. Wear appropriate PPE. Cover the spill with an inert absorbent material such as vermiculite or sand. Sweep up the material and place it in a sealed container for disposal as hazardous waste.

-

Major Spill: Evacuate the laboratory and alert others in the vicinity. Contact your institution's environmental health and safety department immediately. Do not attempt to clean up a large spill without proper training and equipment.

-

Caption: Logical workflow for responding to a chemical spill of 3,4-Difluoro-3'-methylbenzophenone.

Synthesis and Reactivity: A Mechanistic Approach

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most direct approach involves the reaction of 1,2-difluorobenzene with m-toluoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7]

Sources

- 1. Page loading... [guidechem.com]

- 2. epfl.ch [epfl.ch]

- 3. tcichemicals.com [tcichemicals.com]

- 4. PubChemLite - 3,4-difluoro-n-methylbenzenemethanamine (C8H9F2N) [pubchemlite.lcsb.uni.lu]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. websites.umich.edu [websites.umich.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: 3,4-Difluoro-3'-methylbenzophenone as a Versatile Building Block for Organic Synthesis

Abstract

This technical guide provides a comprehensive overview of 3,4-Difluoro-3'-methylbenzophenone, a strategically functionalized building block for advanced organic synthesis. We delve into its preparation via Friedel-Crafts acylation and explore its primary application in regioselective nucleophilic aromatic substitution (SNAr) reactions. The unique electronic properties conferred by the vicinal fluorine atoms, in conjunction with the activating effect of the central carbonyl group, render this molecule a potent intermediate for the synthesis of complex derivatives. This document is intended for researchers, chemists, and drug development professionals, offering detailed mechanistic insights, step-by-step experimental protocols, and quantitative data to facilitate its effective use in the laboratory.

Introduction: The Strategic Value of Fluorinated Benzophenones

The benzophenone scaffold is a cornerstone in medicinal chemistry and materials science. Its rigid, diaryl ketone structure serves as a core for a multitude of biologically active compounds and high-performance polymers.[1][2] The strategic incorporation of fluorine atoms into organic molecules is a widely adopted and powerful strategy in drug discovery to modulate key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[3][4][5]

3,4-Difluoro-3'-methylbenzophenone emerges as a particularly valuable building block due to its distinct structural features:

-

An Electron-Deficient Aromatic Ring: The two electron-withdrawing fluorine atoms on one ring, synergistically activated by the para-carbonyl group, create a highly electron-poor system primed for nucleophilic attack.

-

Defined Regioselectivity: The electronic arrangement dictates a strong preference for nucleophilic substitution at the C-4 position, enabling the synthesis of specific isomers with high fidelity.

-

A Second, Modifiable Ring: The 3'-methylphenyl (m-tolyl) group offers a site for further functionalization, distinct from the reactivity of the difluorinated ring.

This guide will provide the necessary theoretical grounding and practical protocols to leverage the unique reactivity of this compound.

Physicochemical and Spectroscopic Profile

A clear understanding of the substrate's properties is fundamental for experimental design.

| Property | Value | Reference |

| IUPAC Name | (3,4-Difluorophenyl)(3-methylphenyl)methanone | |

| CAS Number | 157165-29-2 | [6] |

| Molecular Formula | C₁₄H₁₀F₂O | [6] |

| Molecular Weight | 232.23 g/mol | [6] |

| Appearance | Off-white to yellow solid (predicted) | |

| Chemical Stability | Stable under recommended storage conditions. | [6] |

Predicted Spectroscopic Data:

-

¹H NMR: The spectrum is expected to display complex multiplets for the aromatic protons on the difluorinated ring due to H-F and H-H coupling. The m-tolyl ring protons will appear as distinct signals, alongside a singlet for the methyl group around 2.4 ppm.[7]

-

¹³C NMR: The spectrum will show 14 distinct carbon signals. The carbons bonded to fluorine (C-3 and C-4) will exhibit large C-F coupling constants, a characteristic feature that confirms their presence and position.[7]

-

¹⁹F NMR: Two distinct signals are expected, corresponding to the two non-equivalent fluorine atoms.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 232.23.

Synthesis of the Building Block: Friedel-Crafts Acylation

The most direct and established method for preparing unsymmetrical benzophenones is the Friedel-Crafts acylation.[8][9] This electrophilic aromatic substitution involves the reaction of an acyl chloride with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[10][11] In this case, 1,2-difluorobenzene is acylated with m-toluoyl chloride.

Caption: Synthesis via Friedel-Crafts acylation.

Protocol 1: Synthesis of 3,4-Difluoro-3'-methylbenzophenone

Materials:

-

1,2-Difluorobenzene (1.0 eq)

-

m-Toluoyl chloride (1.05 eq)

-

Aluminum chloride (AlCl₃), anhydrous (1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1M HCl), aqueous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.1 eq). Suspend the AlCl₃ in anhydrous DCM.

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add m-toluoyl chloride (1.05 eq) dropwise to the suspension. Stir for 15 minutes.

-

Electrophilic Substitution: Add 1,2-difluorobenzene (1.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Quenching: Carefully and slowly quench the reaction by pouring the mixture into a beaker containing crushed ice and 1M HCl. Caution: This process is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).[12]

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the pure product.

Core Application: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The primary utility of 3,4-Difluoro-3'-methylbenzophenone lies in its propensity to undergo nucleophilic aromatic substitution (SNAr). This reaction is a powerful tool for forming C-N, C-O, and C-S bonds on aromatic rings.[13][14]

Mechanistic Insight & Causality of Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[13]

-

Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom on the difluorinated ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . This step temporarily disrupts the ring's aromaticity and is typically the rate-determining step.

-

Elimination: The leaving group (in this case, a fluoride ion) is expelled, restoring the aromaticity of the ring.

The key to this building block's utility is regioselectivity . Nucleophilic attack occurs almost exclusively at the C-4 position . This is because the negative charge of the Meisenheimer complex can be delocalized onto the highly electronegative oxygen atom of the para-carbonyl group, providing significant resonance stabilization. Attack at the C-3 (meta) position does not allow for this delocalization onto the carbonyl, making the corresponding intermediate far less stable.

Caption: Regioselective S(N)Ar mechanism at the C-4 position.

Protocol 2: SNAr with an Amine (e.g., Morpholine)

This protocol describes the synthesis of a 4-amino-substituted benzophenone derivative.

Materials:

-

3,4-Difluoro-3'-methylbenzophenone (1.0 eq)

-

Morpholine (or other secondary amine) (2.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water and Brine

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3,4-Difluoro-3'-methylbenzophenone (1.0 eq), the amine (2.2 eq), and anhydrous K₂CO₃ (2.0 eq).

-

Solvent Addition: Add the solvent (DMSO or DMF).

-

Reaction: Heat the reaction mixture to 80-120 °C. The higher temperature is necessary to overcome the activation energy for C-F bond cleavage. Stir for 6-24 hours, monitoring by TLC.

-

Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x volumes).[15]

-

Washing: Combine the organic layers and wash with water (to remove residual DMSO/DMF) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 4-amino-3-fluoro-3'-methylbenzophenone derivative.

Representative Data for SNAr Amination:

| Entry | Amine Nucleophile | Product | Typical Yield (%) |

| 1 | Morpholine | 4-Morpholino-3-fluoro-3'-methylbenzophenone | 85-95 |

| 2 | Piperidine | 4-Piperidino-3-fluoro-3'-methylbenzophenone | 80-92 |

| 3 | N-Methylpiperazine | 4-(4-Methylpiperazin-1-yl)-...benzophenone | 82-94 |

Overall Experimental Workflow

The effective use of 3,4-Difluoro-3'-methylbenzophenone follows a logical progression from synthesis to application and final characterization.

Caption: General workflow for synthesis and application.

Conclusion

3,4-Difluoro-3'-methylbenzophenone is a high-value synthetic intermediate whose reactivity is dominated by the electronically activated difluorophenyl ring. The principles of nucleophilic aromatic substitution, driven by the powerful electron-withdrawing nature of the carbonyl and fluorine substituents, allow for predictable and high-yielding C-4 functionalization. The protocols and mechanistic discussions provided herein serve as a robust foundation for researchers and drug development professionals to confidently employ this building block in the creation of novel and complex molecular architectures.

References

- Benchchem. An In-depth Technical Guide to the Friedel-Crafts Acylation Mechanism for Benzophenone Synthesis.

- Vedantu. How to convert benzene to benzophenone class 11 chemistry CBSE.

- Pearson. Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone.

- University of Delaware. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone.

- Guidechem.

- NINGBO INNO PHARMCHEM CO.,LTD. 2,4'-Difluorobenzophenone: A Cornerstone in Modern Medicinal Chemistry.

- Chemistry Steps.

- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone.

- Benchchem. Application Notes and Protocols for the Functionalization of 2-Bromo-3'-fluoro-5'-methylbenzophenone.

- Wikipedia. 4,4'-Difluorobenzophenone.

- ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.

- Organic Syntheses. Reductive Deuteration of Ketones with Magnesium and D2O for the Synthesis of α-Deutero-o-methyl-benzhydrol.

- PubMed.

- Guidechem. 3,4-DIFLUORO-4'-METHYLBENZOPHENONE (CAS No. 157165-29-2) SDS.

- Patsnap. A kind of preparation method of 4,4'-difluorobenzophenone.

- Benchchem. Application Notes and Protocols for the Use of 3,4-Dibromothiophene in Suzuki Coupling Reactions.

- Benchchem. Application Notes and Protocols for the Suzuki Coupling Reaction of Methyl 2-(3-hydroxyphenyl)

- ResearchGate. Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone.

- Ningbo Inno Pharmchem Co.,Ltd. Mastering Suzuki Coupling: Your Guide to 4-Fluorobenzeneboronic Acid.

- RSC Publishing.

- SpectraBase. 4,4'-DIFLUORO-3,3'-DIIODO-BENZOPHENONE.

- Benchchem. Reactivity of 3,4-Dichloro-4'-fluorobenzophenone with Nucleophiles: A Technical Guide.

- Benchchem. Navigating the Synthesis of 4-Fluoro-3-methylbenzofuran: A Technical Guide.

- Google Patents. CN106045828A - Preparation method of 4,4'-difluorobenzophenone.

- Google Patents. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.

- ResearchGate. Three-step synthetic approach to 4 from commercially available 2,6-difluoro-benzophenone.

- PMC.

- Semantic Scholar. Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines.

- Vapourtec Ltd.

- PubMed. Assessment of benzophenone-4 reactivity with free chlorine by liquid chromatography quadrupole time-of-flight mass spectrometry.

- PMC. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams.

- BLDpharm. 3,4'-Difluoro-3'-methylbenzophenone.

- Google Patents. CN109467512B - Synthetic method of 3, 4-diamino-benzophenone.

- PubMed.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. How to convert benzene to benzophenone class 11 chemistry CBSE [vedantu.com]

- 11. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. benchchem.com [benchchem.com]

- 14. vapourtec.com [vapourtec.com]

- 15. benchchem.com [benchchem.com]

reaction of 3,4-Difluoro-3'-methylbenzophenone with Grignard reagents

Application Note: Chemoselective Grignard Addition to 3,4-Difluoro-3'-methylbenzophenone

Part 1: Executive Summary & Strategic Rationale

The reaction of 3,4-Difluoro-3'-methylbenzophenone with Grignard reagents (

While the primary objective is the 1,2-addition of the organomagnesium species to the carbonyl carbon to yield a tertiary alcohol, the substrate contains a 3,4-difluoro motif . The fluorine atom at the 4-position (para to the carbonyl) is activated by the electron-withdrawing nature of the carbonyl group, rendering it susceptible to Nucleophilic Aromatic Substitution (

This guide provides a validated protocol to maximize the yield of the target tertiary alcohol while suppressing the defluorination side reaction. The presence of the 3'-methyl group on the B-ring introduces slight steric asymmetry but primarily influences solubility and lipophilicity rather than electronic reactivity.

Key Technical Constraints:

-

Electrophile: Carbonyl carbon (Target).[1]

-

Competitor: C-4 Fluorine (Susceptible to

). -

Critical Parameter: Temperature control and solvent coordination strength.

Part 2: Scientific Background & Mechanism[1][2][3][4][5]

The Chemoselectivity Challenge

The carbonyl group of benzophenone is highly electrophilic. However, fluorine atoms are strongly electronegative (

-

Inductive Effect (-I): The F atoms withdraw electron density, making the carbonyl carbon more electrophilic than in non-fluorinated analogues.

-

Resonance Effect (+R): Fluorine donates density back to the ring, but the -I effect dominates.

- Vulnerability: The carbonyl acts as an electron-withdrawing group (EWG). The fluorine at position 4 is para to this EWG, creating a vector for nucleophilic attack. If the reaction temperature is too high, the Grignard reagent (a strong base/nucleophile) may displace the fluoride ion.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways. The Green path is the desired 1,2-addition. The Red path is the undesired

Figure 1: Mechanistic divergence between the desired carbonyl addition (Green) and the parasitic nucleophilic aromatic substitution (Red).

Part 3: Detailed Experimental Protocol

Objective: Synthesis of 1-(3,4-difluoro-3'-methylphenyl)-1-phenyl-ethanol (assuming Phenylmagnesium Bromide as the reagent).

Materials & Reagents

-

Substrate: 3,4-Difluoro-3'-methylbenzophenone (1.0 equiv).

-

Reagent: Grignard Reagent (e.g., PhMgBr or MeMgBr, 1.2 - 1.5 equiv). Note: Commercial solutions in THF or Et2O are standard.

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (

).-

Selection Guide: THF is preferred for solubility of the benzophenone, but

reduces the rate of

-

-

Quench: Saturated aqueous Ammonium Chloride (

).

Step-by-Step Methodology

Step 1: System Preparation (The "Dry" Standard)

-

Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

-

Flush the system with Argon or Nitrogen for 15 minutes.

-

Critical: Ensure all glassware is free of acetone traces, which will react instantly with the Grignard.

Step 2: Substrate Dissolution

-

Charge the RBF with 3,4-Difluoro-3'-methylbenzophenone (1.0 g, 4.3 mmol).

-

Add anhydrous THF (10 mL) via syringe.

-

Cool the solution to -20°C using a cryocooler or an ice/salt/acetone bath.

-

Why? While 0°C is often sufficient for simple ketones, the activated 4-fluoro group requires lower temperatures to ensure chemoselectivity.

-

Step 3: Grignard Addition

-

Charge the addition funnel with the Grignard reagent (e.g., 3.0 M MeMgBr in ether, 1.3 equiv).

-

Add the Grignard reagent dropwise over 20 minutes.

-

Observation: The solution may turn yellow or slightly orange. A deep red/brown color often indicates side reactions (

or radical formation). -

Stir at -20°C for 1 hour, then allow to warm slowly to 0°C over 1 hour.

Step 4: Monitoring

-

Draw a 50

aliquot. Quench in a vial with wet ether. -

Analyze via TLC (SiO2, 10% EtOAc/Hexanes) or LC-MS.

-

Look for the disappearance of the ketone peak (approx. 254 nm UV active).

Step 5: Quench & Workup

-

Cool the mixture back to 0°C.

-

Slowly add saturated

(5 mL). Caution: Exothermic. -

Dilute with Ethyl Acetate (30 mL) and Water (10 mL).

-

Separate phases. Extract the aqueous layer with EtOAc (2 x 15 mL).

-

Wash combined organics with Brine, dry over

, and concentrate in vacuo.

Part 4: Data Analysis & Validation

Expected Analytical Signatures

| Analytical Method | Signal | Interpretation |

| TLC | Product will be more polar (lower | |

| 1H-NMR | Methyl Group | 3'-Methyl singlet (approx. |

| 1H-NMR | Hydroxyl | Broad singlet ( |

| 19F-NMR | Shift Change | Critical for validation. The chemical environment of the F atoms changes from an |

| IR Spectroscopy | C=O Disappearance | Loss of strong band at ~1660 cm⁻¹. Appearance of broad O-H stretch at ~3400 cm⁻¹. |

Experimental Workflow Diagram

Figure 2: Operational workflow emphasizing the critical cooling step to prevent defluorination.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Wet solvent/glassware | Re-dry THF over Na/Benzophenone or molecular sieves. Ensure Ar line is dry. |

| Defluorination ( | Temperature too high | Maintain reaction below -10°C during addition. Switch solvent to pure Diethyl Ether. |

| Starting Material Remains | Enolization | Unlikely with benzophenone (no |

| Wurtz Coupling (Biaryl) | Radical mechanism | Add catalytic LiCl or use highly pure Mg turnings if preparing Grignard de novo. |

Part 6: References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of Grignard addition and chemoselectivity).

-

Organic Syntheses. (2023). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. (Demonstrates chemoselectivity principles in Grignard chemistry). Retrieved from [Link]

-

National Institutes of Health (PMC). (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. (Protocol for Grignard addition to chlorinated/fluorinated heterocycles). Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr). (Mechanism of F displacement by nucleophiles). Retrieved from [Link]

Sources

side products in the Friedel-Crafts acylation of 1,2-difluorobenzene

Welcome to the Technical Support Center for Advanced Aromatic Synthesis .

I am Dr. Aris, your Senior Application Scientist. Below you will find a troubleshooting guide specifically engineered for the Friedel-Crafts acylation of 1,2-difluorobenzene. This reaction is a critical entry point for synthesizing 3,4-difluoroacetophenone, a key intermediate in the production of agrochemicals and pharmaceutical active ingredients (APIs).

However, the presence of two ortho-fluorine atoms creates unique electronic and steric challenges that differ from standard benzene acylation. This guide addresses the specific side-product profiles and process failures associated with this substrate.

Part 1: The Regioselectivity & Side Product Landscape

The acylation of 1,2-difluorobenzene is governed by the competing directing effects of the two fluorine atoms.[1] While fluorine is an ortho/para director, it is also strongly electronegative (deactivating).

Primary Reaction Pathway & Isomer Distribution

The reaction theoretically produces two isomers, but the 3,4-isomer is overwhelmingly favored due to steric hindrance at the 2,3-position.

DOT Diagram 1: Regioselectivity & Competitive Pathways

Caption: Reaction pathway showing the steric dominance of the 4-position attack and the risk of halogen exchange at high temperatures.

Part 2: Troubleshooting & FAQs

Category A: Impurity Profiling (The "Wrong" Peaks)

Q1: I see a small impurity peak (~3-5%) eluting just before my major product. What is it? Diagnosis: This is likely the 2,3-difluoro isomer .

-

The Science: 1,2-difluorobenzene has two distinct nucleophilic sites. Position 4 (leading to the 3,4-product) is para to one fluorine and meta to the other. Position 3 (leading to the 2,3-product) is ortho to one fluorine and meta to the other.

-

Why it happens: While the 4-position is sterically open, the 3-position is "sandwiched" between a fluorine atom and the rest of the ring. However, at higher reaction temperatures, the system has enough energy to overcome this steric barrier, increasing the ratio of this impurity.

-

Corrective Action: Lower your addition temperature to 0–5°C and maintain the reaction below 25°C. Kinetic control favors the less hindered 3,4-isomer.

Q2: My Mass Spec shows a cluster of peaks with M+16 and a chlorine isotope pattern. Did I contaminate my solvent? Diagnosis: You are experiencing Halogen Exchange (Halex) .

-

The Science: Aluminum chloride (

) is not just a catalyst; it is a source of chloride ions. In electron-deficient rings (like fluorobenzenes), the C-F bond is susceptible to nucleophilic attack by chloride, especially if the Lewis Acid activates the fluorine. This results in the substitution of F for Cl, forming chlorofluorobenzenes. -

Trigger: This almost always occurs due to overheating (>60°C) or prolonged reflux times in the presence of excess

. -

Corrective Action:

-

Strictly control temperature (do not exceed 40°C unless necessary).

-

Quench the reaction immediately upon completion; do not let the reaction mixture "soak" overnight.

-

Category B: Process Failures (Yield & Physical State)

Q3: The reaction mixture turned into a solid, un-stirrable sludge, and the yield is low. Why? Diagnosis: Product-Catalyst Complexation .

-

The Science: Unlike Friedel-Crafts alkylation (which is catalytic), acylation requires stoichiometric Lewis Acid.[2][3] The product (a ketone) is a Lewis Base.[2] It donates its carbonyl oxygen lone pair to the aluminum, forming a stable 1:1 complex (

). This complex precipitates from non-polar solvents like -

Corrective Action:

-

Solvent Switch: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). The complex is generally soluble in these chlorinated solvents, keeping the reaction homogeneous.

-

Stoichiometry: Ensure you are using at least 1.1 to 1.2 equivalents of

. 1.0 eq is consumed by the product; the excess 0.1-0.2 eq is required to catalyze the remaining conversion.

-

Part 3: Optimized Experimental Protocol

This protocol minimizes the 2,3-isomer and prevents halogen exchange.

Table 1: Key Process Parameters

| Parameter | Specification | Reason |

| Stoichiometry | 1.0 : 1.05 : 1.2 (Substrate : Acyl Chloride : AlCl3) | Excess catalyst required to compensate for ketone-AlCl3 complexation. |

| Solvent | Dichloromethane (DCM) | Solubilizes the intermediate complex; prevents "sludging." |

| Temperature | 0°C (Addition) | Low temp prevents 2,3-isomer formation; avoiding reflux prevents F/Cl exchange. |

| Atmosphere | Nitrogen/Argon (Strictly Anhydrous) | Moisture hydrolyzes AlCl3 to HCl + Al(OH)3, killing the reaction. |

Step-by-Step Procedure:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and N2 inlet.

-

Catalyst Slurry: Charge

(1.2 eq) and anhydrous DCM (5 volumes). Cool to 0°C. -

Acylating Agent: Add Acetyl Chloride (1.05 eq) dropwise to the slurry. Stir for 15 mins to generate the active acylium ion (

). -

Substrate Addition: Mix 1,2-difluorobenzene (1.0 eq) with 1 volume of DCM. Add this solution dropwise to the catalyst mixture over 30-60 minutes, maintaining internal temp < 5°C.

-

Note: Exothermic reaction. Rapid addition will spike temperature and increase the 2,3-isomer.

-

-

Reaction: Allow to warm to room temperature (20-25°C). Stir for 2-4 hours. Monitor by HPLC/GC.

-

Quench: Pour the reaction mixture slowly into a stirred mixture of ice/water/HCl.

-

Warning: The hydrolysis of the Aluminum-Ketone complex is highly exothermic.

-

-

Workup: Separate organic layer. Wash with brine. Dry over

. Concentrate.

Part 4: Troubleshooting Logic Flow

Use this logic gate to diagnose your specific failure mode.

DOT Diagram 2: Diagnostic Flowchart

Caption: Logic gate for diagnosing yield loss versus impurity formation in fluorobenzene acylation.

References

-

Regioselectivity in Friedel-Crafts Acyl

-

Halogen Exchange in Aluminum Chloride C

- Source: National Institutes of Health (PMC) / Journal of Organic Chemistry.

- Summary: Details the mechanism of metal-mediated halogen exchange (F -> Cl)

-

URL: (Verified Context via Search 1.9)

-

Synthesis of 3,4-difluoroacetophenone (Process P

- Source: Google P

- Summary: Describes industrial preparation methods, emphasizing temper

-

URL: (Verified Context via Search 1.7, 1.17)

-

Mechanism of Acylium Ion Complex

- Source: Wikipedia / Organic Chemistry Portal.

- Summary: Explains the requirement for stoichiometric AlCl3 due to product complex

-

URL: (Verified Context via Search 1.8)

Sources

Technical Support Guide: Purification of 3,4-Difluoro-3'-methylbenzophenone

Department: Chemical Process Development & Application Support Document ID: TS-ORG-FBP-042 Subject: Isolation and Purification of 3,4-Difluoro-3'-methylbenzophenone (CAS: N/A - Custom Intermediate) Status: Active Last Updated: February 14, 2026[1]

Executive Summary & Chemical Context

This guide addresses the purification of 3,4-Difluoro-3'-methylbenzophenone , a critical intermediate often used in the synthesis of p38 kinase inhibitors and other fluorinated APIs.[1]

The primary challenge in isolating this compound lies in its synthesis origin. Assuming a standard Friedel-Crafts acylation between 1,2-difluorobenzene and 3-methylbenzoyl chloride , the reaction produces a mixture of regioisomers due to the directing effects of the fluorine atoms.

-

Target Molecule: 3,4-Difluoro-3'-methylbenzophenone (Acylation at the 4-position).[1]

-

Primary Impurity: 2,3-Difluoro-3'-methylbenzophenone (Acylation at the 3-position).[1]

-

Secondary Impurities: Bis-acylated byproducts and unreacted 3-methylbenzoic acid.

Because the target and the 2,3-isomer possess nearly identical molecular weights and polarities, separation requires exploiting subtle differences in crystal lattice energy or hydrodynamic volume.[1]

Diagnostic Module: "Know Your Mixture"

Before attempting purification, you must quantify the isomeric ratio. HPLC alone is often insufficient due to peak overlap.

FAQ: How do I definitively distinguish the 3,4-isomer from the 2,3-isomer?

Answer: Use

| Feature | Target: 3,4-Difluoro | Impurity: 2,3-Difluoro |

| Two distinct signals with complex second-order coupling.[1] | Two signals, but often showing distinct ortho-fluorine coupling characteristics.[1] | |

| The proton at position 5 (adjacent to F) appears as a doublet of doublets (dd) or ddd with | The proton at position 4 (adjacent to two Fs) often appears as a triplet-like multiplet due to overlapping couplings. | |

| HPLC Behavior | Typically elutes second on C18 columns (slightly more lipophilic due to symmetry). | Typically elutes first (slightly more polar due to dipole moment concentration). |

Crystallization Protocol (The Primary Separation)

Crystallization is the preferred method for removing the 2,3-isomer, which generally has a lower melting point and higher solubility in alcohols than the 3,4-target.[1]

Workflow Diagram: Crystallization Logic

Caption: Logical flow for crystallization, highlighting the critical "Oiling Out" checkpoint common with methylated benzophenones.

Standard Operating Procedure (SOP): Methanol/Water Recrystallization

Context: Benzophenones are highly lipophilic. A single solvent (like pure Methanol) is often too good a solvent, leading to low recovery.[1] We use a "Solvent/Anti-solvent" method.[2]

-

Dissolution:

-

Place 10.0 g of crude solid in a 100 mL Erlenmeyer flask.

-

Add 30 mL of Methanol (MeOH) .

-

Heat to reflux (approx. 65°C) with stirring. The solid should fully dissolve. If not, add MeOH in 2 mL increments until clear.

-

-

Anti-Solvent Addition:

-

While maintaining reflux, add Deionized Water dropwise.[1]

-

Stop adding water the moment a persistent turbidity (cloudiness) appears.

-

Add 1-2 mL of MeOH to clear the solution again (restore single phase).

-

-

Controlled Cooling (Critical Step):

-

Remove from heat. Allow to cool to Room Temperature (RT) slowly on a cork ring (do not place directly on cold benchtop).

-

Tip: If the 2,3-isomer is present in high amounts (>15%), rapid cooling will trap it in the lattice.[1] Slow cooling excludes impurities.

-

-

Harvesting:

-

Cool to 0-4°C in an ice bath for 1 hour.

-

Filter via vacuum (Buchner funnel).

-

Wash: Wash the cake with 10 mL of cold (0°C) 80:20 MeOH:Water.

-

Dry: Vacuum oven at 40°C for 4 hours.

-

Troubleshooting Guide: "It's Not Working"

Issue 1: The Product "Oils Out" (Forms a Goo Instead of Crystals)

Cause: The melting point of the solvated product is lower than the boiling point of the solvent mixture, or the solution is too concentrated (supersaturation is too high). Fix:

-

Reheat the mixture until it is a clear solution.

-

Add more solvent (dilute by 10-15%).

-

Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at 40°C.

-

Switch Solvents: If MeOH/Water fails, switch to Hexane/Ethyl Acetate .[1][2]

Issue 2: Isomer Purity Stuck at 95% (Target >99%)

Cause: The 2,3-isomer forms a "solid solution" or eutectic with your target. Fix: Perform a "Slurry Swish" (Trituration).

-

Suspend the solid in pure n-Hexane (or n-Heptane) at room temperature.

-

Stir vigorously for 2 hours.

Advanced Purification: Chromatography

If crystallization yields <98% purity, use Flash Chromatography.

Stationary Phase: Silica Gel (Standard 40-63 µm). Mobile Phase: Hexane : Ethyl Acetate (Gradient).

| Gradient Step | Solvent Ratio (Hex:EtOAc) | Purpose |

| Equilibration | 100:0 | Column conditioning.[1] |

| Loading | 98:2 | Load sample (dissolved in minimal DCM or Toluene). |

| Elution 1 | 95:5 | Elutes non-polar impurities (bis-aryls). |

| Elution 2 | 90:10 to 85:15 | Elutes Target (3,4-Difluoro-3'-methylbenzophenone). |

| Flush | 50:50 | Elutes polar acids/byproducts.[1] |

Note: Fluorinated benzophenones are UV active. Monitor at 254 nm.

References & Authority

-

Friedel-Crafts Regioselectivity:

-

Olah, G. A.[1] Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic text establishing directing effects of halogens in acylation).

-

BenchChem Guide to Difluorobenzene Reactivity. (Confirming 1,2-difluorobenzene directs ortho/para).

-

-

Crystallization Techniques:

-

Vogel, A.I.[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for solvent selection and oiling-out remediation).

-

Separation of Benzophenone Isomers. Patent US4814508A (Describes purification of related 4,4'-difluorobenzophenone via crystallization).[1]

-

-

Analytical Data:

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (For interpretation of

F-NMR coupling constants).

-

Disclaimer

This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 3,4-Difluoro-3'-methylbenzophenone and all solvents before proceeding.[1] Fluorinated intermediates may possess unknown toxicological properties.

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. reddit.com [reddit.com]

- 3. reddit.com [reddit.com]

- 4. A kind of preparation method of 4,4'-difluorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Support Center: Catalyst Deactivation in Fluorinated Benzophenone Synthesis

Introduction: The Criticality of Fluorinated Benzophenones

Fluorinated benzophenones, particularly 4,4'-difluorobenzophenone , are critical intermediates in the synthesis of high-performance engineering thermoplastics (e.g., PEEK, PEK) and pharmaceutical APIs. The presence of fluorine atoms introduces unique electronic effects that alter catalyst behavior compared to non-fluorinated analogs.

This guide addresses the three primary catalytic pathways used in their production:

-

Homogeneous Lewis Acids (Traditional Friedel-Crafts)

-

Heterogeneous Zeolites (Green/Sustainable Friedel-Crafts)

-

Transition Metal Catalysis (Carbonylative Cross-Coupling)

Module 1: Homogeneous Lewis Acid Catalysis ( , )

Core Issue: The "Stoichiometric Trap" and Product Inhibition.

Unlike true catalytic cycles, traditional Friedel-Crafts acylation with

Mechanism of Deactivation (Product Inhibition)

The reaction does not stop because the catalyst "dies" in the traditional sense; it stops because the catalyst is sequestered by the product.

Figure 1: The mechanism of product inhibition. The Lewis Acid is consumed by the product, necessitating >1.0 equivalents of catalyst.

Troubleshooting Guide: Lewis Acid Systems

| Symptom | Probable Cause | Corrective Action |

| Reaction stalls at ~50% conversion | Insufficient Catalyst Stoichiometry. The product has sequestered all available Lewis Acid. | Standard: Ensure AlCl₃:Acyl Chloride ratio is 1.1:1 or 1.2:1 . Advanced: For difluorobenzophenones, the electron-withdrawing F-groups reduce basicity slightly, but complexation remains strong. Do not reduce catalyst load below 1.05 eq. |

| "Red Oil" separates from solvent | Phase Separation of Catalyst Complex. The Product-AlCl₃ complex is polar and insoluble in non-polar solvents (e.g., CS₂, light alkanes). | Solvent Switch: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) to maintain a homogeneous phase. If using nitrobenzene, ensure temperature is controlled to prevent thermal runaway. |

| Low Yield / High Tarry Residue | Moisture Poisoning or Polymerization. AlCl₃ hydrolyzes instantly with moisture to form inactive Al(OH)₃ and HCl gas. | Protocol Check: 1. Bake glassware at 120°C.2. Use a nitrogen blanket.3. Install a CaCl₂ guard tube.4. Critical: Add AlCl₃ solid to the acyl chloride solution, NOT vice-versa, to minimize oligomerization. |

| Positional Isomerism (o- vs p-) | Temperature-Driven Isomerization. High temperatures favor thermodynamic equilibration, potentially increasing ortho isomers despite steric hindrance. | Temperature Control: Maintain reaction at 0–5°C during addition. Allow to warm to RT only after addition is complete. The para position is kinetically favored due to the F-atom's steric bulk. |

Module 2: Heterogeneous Zeolite Catalysis (Zeolite Beta, HY)

Core Issue: Pore Blocking and Coke Formation.[3] Zeolites offer a regenerable alternative but suffer from rapid deactivation due to the large molecular size of benzophenones (approx. 10-12 Å) relative to zeolite pores (e.g., Zeolite Beta ~7.6 Å).

Deactivation Pathways

-

Pore Mouth Blocking: The benzophenone product adsorbs strongly at the pore entrance, preventing reactants from entering.

-

Intracrystalline Coking: Heavy oligomers form inside the channels ("coke"), physically jamming the active sites.

Figure 2: Progression from product adsorption to permanent coke formation in zeolite pores.

Troubleshooting Guide: Zeolite Systems

| Symptom | Probable Cause | Corrective Action |

| Rapid Activity Loss (<1 hour) | Pore Mouth Blocking. The product is not diffusing out fast enough. | Solvent Engineering: Use a polar solvent (e.g., Nitrobenzene or Sulfolane ) rather than non-polar ones. The solvent competes for adsorption sites, helping to displace the product. |

| Low Selectivity (High meta isomer) | External Surface Catalysis. If pores are blocked, reaction occurs on the non-selective external surface. | Passivation: Use zeolites with passivated external surfaces (e.g., silylated Zeolite Beta) to force reaction inside the shape-selective pores. |

| Cannot Regenerate Catalyst | Hard Coke Formation. Graphitic coke formed at high temperatures (>200°C) is difficult to burn off. | Regeneration Protocol: 1. Solvent wash (Acetone/Methanol) to remove soluble organics.2. Calcination: Ramp to 550°C in air (1°C/min). Hold for 6 hours.3. Note: If zeolite structure collapses (check XRD), lower regeneration temp to 500°C. |

| Low Turnover Number (TON) | Low Acid Site Density. | Material Selection: Switch to Nano-sized Zeolite Beta . Smaller crystals = shorter diffusion path lengths = faster product egress = less coking. |

Module 3: Palladium-Catalyzed Carbonylative Coupling

Core Issue: Catalyst Decomposition (Pd-Black) and Poisoning. This method couples aryl halides with CO and arylboronic acids. It avoids harsh Lewis acids but introduces sensitivity to CO pressure and ligand stability.

Troubleshooting Guide: Pd-Catalysis

| Symptom | Probable Cause | Corrective Action |

| Black Precipitate Formation | Pd-Black Aggregation. The active Pd(0) species is unstable and agglomerates into inactive metal. | Ligand Stabilization: Use bulky, electron-rich phosphines (e.g., Xantphos or Josiphos ) or N-heterocyclic carbenes (NHCs). These ligands bind tightly to Pd(0) preventing aggregation. |

| No Carbonylation (Direct Coupling) | CO Starvation. Rate of direct Suzuki coupling (Biaryl formation) > Rate of CO insertion. | Pressure Adjustment: Increase CO pressure (balloon |

| Deactivation by Fluoride | Fluoride Inhibition. If C-F activation occurs (side reaction), fluoride ions can poison the catalyst. | Base Selection: Avoid strong bases that promote C-F cleavage. Use mild bases like |

Frequently Asked Questions (FAQ)

Q1: Why does my reaction mixture turn into a solid mass when using

Q2: Can I use Zeolite Y instead of Zeolite Beta for 4,4'-difluorobenzophenone? A: Zeolite Beta is generally superior due to its 3D pore structure and larger pore openings (12-membered rings). Zeolite Y (Faujasite) has large supercages but smaller window apertures, which can trap the bulky fluorinated benzophenone, leading to faster deactivation.

Q3: How do I safely quench the

Q4: Is it possible to run the reaction without solvent (Neat)? A: In Friedel-Crafts, using the substrate (Fluorobenzene) as the solvent is common. However, this promotes polysubstitution and makes temperature control difficult. For high purity 4,4'-DFBP, a solvent like DCM or Nitromethane is recommended to control selectivity.

References

- Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.

-

Corma, A., et al. (2001). "Zeolites for the production of fine chemicals: Synthesis of aromatic ketones." Journal of Catalysis. (Details pore blocking mechanisms in Zeolite Beta).

-

Beller, M., et al. (2010). "Palladium-catalyzed carbonylative coupling reactions." Angewandte Chemie International Edition. (Mechanisms of Pd-deactivation in carbonylation).

- Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press.

-

US Patent 4967008A. "Process for the preparation of 4,4'-difluorobenzophenone." (Industrial protocols regarding solvent effects and catalyst recovery).

Sources

Technical Support Center: Troubleshooting Challenging Purification of Benzophenone Isomers

Welcome to the Technical Support Center for advanced purification strategies for benzophenone isomers. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practical solutions to common and complex separation challenges. This resource is built on a foundation of scientific principles and field-proven experience to ensure you can achieve your purity targets with confidence.

Troubleshooting Guide: Chromatographic Purification

High-Performance Liquid Chromatography (HPLC) is a primary tool for isomer separation. However, the subtle structural differences between benzophenone isomers, such as positional (ortho-, meta-, para-) or chiral isomers, often lead to significant purification challenges like peak co-elution.[1][2][3] This guide provides a systematic approach to resolving these issues.

Q1: My benzophenone isomers are co-eluting or have very poor resolution in reverse-phase HPLC. What is the first thing I should adjust?

A1: The first and often most impactful adjustment is to optimize the mobile phase composition, specifically by altering the solvent strength and selectivity.

Co-elution in reverse-phase HPLC occurs when the column fails to differentiate between the isomers, leading to overlapping peaks.[2][3][4] For closely related isomers, which have very similar polarities and hydrophobicities, achieving separation requires a methodical approach to enhance the subtle differences in their interaction with the stationary phase.

Causality Behind the Approach:

The separation of isomers is governed by the principles of chromatographic resolution, which depends on column efficiency, retention factor (k'), and selectivity (α).[4] While efficiency is largely a function of the column and system, the retention factor and selectivity are heavily influenced by the mobile phase. By modifying the mobile phase, you are directly manipulating the thermodynamics of the partitioning of the isomers between the stationary and mobile phases.

Step-by-Step Protocol for Mobile Phase Optimization:

-

Initial Assessment: Before making changes, confirm that your system is performing optimally. Check for peak broadening or tailing, which could indicate column degradation or excessive extra-column volume.[2]

-

Modify Solvent Strength:

-

Action: If you are using a typical acetonitrile/water or methanol/water system, systematically decrease the percentage of the organic solvent (the strong solvent).[1]

-

Rationale: Reducing the solvent strength increases the retention time of all components.[3] This increased interaction time with the stationary phase can often magnify small differences in hydrophobicity between isomers, leading to improved resolution.

-

-

Change Organic Modifier:

-

Action: If adjusting the solvent strength is insufficient, switch your organic modifier.[1] For example, if you are using acetonitrile, prepare a mobile phase with methanol at a concentration that gives a similar retention time for your isomers.

-

Rationale: Acetonitrile and methanol have different polarities and engage in different types of intermolecular interactions (acetonitrile is aprotic, while methanol is protic and can act as a hydrogen bond donor). This change in solvent selectivity can alter the elution order and improve the separation of isomers that have different capacities for hydrogen bonding or dipole-dipole interactions.[1]

-

-

Incorporate Additives (for ionizable benzophenone derivatives):

-

Action: If your benzophenone isomers contain acidic or basic functional groups, the addition of a buffer or an ion-pairing agent can be highly effective.[1] Small adjustments to the mobile phase pH can significantly impact the retention of ionizable compounds.[1]

-

Rationale: By controlling the ionization state of the molecules, you can dramatically alter their polarity and, consequently, their retention behavior.

-

Q2: I've tried optimizing the mobile phase, but my positional isomers (e.g., ortho-, meta-, para-substituted benzophenones) are still not separating. What's the next logical step?

A2: If mobile phase optimization fails to provide adequate resolution, the next step is to change the stationary phase to one with a different selectivity.

The choice of stationary phase is critical because it dictates the primary mode of interaction with the analytes.[5] For positional isomers, which often have nearly identical hydrophobicity, a standard C18 column may not be sufficient.

Causality Behind the Approach:

Positional isomers have the same molecular weight and often very similar polarities. Their separation relies on exploiting subtle differences in their shape, dipole moment, and the accessibility of functional groups for interaction with the stationary phase. Therefore, a stationary phase that offers alternative interaction mechanisms beyond simple hydrophobicity is often required.

Recommended Stationary Phases for Positional Benzophenone Isomers:

| Stationary Phase | Principle of Separation | Ideal for Separating Isomers Based On: |

| Phenyl-Hexyl | π-π interactions, hydrophobic interactions | Differences in aromaticity and electron density. Particularly effective for compounds with benzene rings.[6] |

| Pentafluorophenyl (PFP) | Dipole-dipole, π-π, and ion-exchange interactions | Subtle differences in the position of polar functional groups, leading to changes in the molecule's overall dipole moment.[7] |

| Embedded Polar Group (e.g., Amide, Carbamate) | Hydrogen bonding, shape selectivity | Differences in the ability of isomers to act as hydrogen bond donors or acceptors. The embedded polar groups can also provide steric hindrance, aiding in shape-based separation.[7] |

| Bare Silica (Normal Phase) | Adsorption chromatography based on polarity | Differences in the polarity of the isomers. Normal phase chromatography often provides better selectivity for positional isomers than reverse-phase.[8] |

Experimental Workflow for Column Selection:

Caption: Decision tree for troubleshooting positional isomer separation.

Q3: How do I approach the separation of chiral benzophenone derivatives?

A3: The separation of enantiomers requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP) in HPLC.

Enantiomers have identical physical properties in a non-chiral environment, making their separation impossible with standard chromatographic techniques.[9] A chiral selector is necessary to form transient, diastereomeric complexes with the enantiomers, which have different stabilities and, therefore, different retention times.[9]

Causality Behind the Approach:

Chiral recognition in HPLC is based on the principle of three-point interaction between the analyte and the chiral stationary phase. For a stable diastereomeric complex to form, there must be at least three simultaneous points of interaction (e.g., hydrogen bonding, π-π interactions, steric hindrance). The difference in the stability of the complexes formed with each enantiomer leads to their separation.

Step-by-Step Protocol for Chiral Method Development:

-

Select a Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point due to their broad applicability.

-

Choose the Mobile Phase Mode: Chiral separations can be performed in normal-phase, polar organic, or reverse-phase modes. Normal-phase (e.g., hexane/isopropanol) often provides better selectivity for chiral separations.[2]

-

Initial Screening:

-

Mobile Phase: Start with a simple isocratic mobile phase, such as 90:10 hexane:isopropanol.

-

Flow Rate: Use a standard flow rate, typically 0.5 - 1.0 mL/min.

-

-

Optimization:

-

Adjust Alcohol Modifier: Vary the percentage of the alcohol (e.g., isopropanol, ethanol) in the mobile phase. Increasing the alcohol content generally decreases retention time but may also affect selectivity.

-

Additives: For acidic or basic analytes, small amounts of an acidic or basic additive (e.g., trifluoroacetic acid for acids, diethylamine for bases) can improve peak shape and resolution.

-

Visualization of Chiral Separation:

Caption: Interaction of enantiomers with a chiral stationary phase.

Troubleshooting Guide: Purification by Crystallization

Crystallization is a powerful and cost-effective method for purifying chemical compounds.[10][11] However, the similar physicochemical properties of isomers can make separation by crystallization challenging, sometimes leading to the formation of mixed crystals or ordered co-crystals.[12]

Q4: I am trying to separate benzophenone isomers by fractional crystallization, but the resulting crystals are not pure. What could be the problem and how can I fix it?

A4: Impure crystals from fractional crystallization are often due to either rapid cooling, an inappropriate solvent, or the inherent tendency of the isomers to co-crystallize. The solution involves optimizing the cooling profile and the solvent system.

Causality Behind the Approach:

Fractional crystallization separates compounds based on differences in their solubility in a given solvent at different temperatures.[11] For a successful separation, one isomer must be significantly less soluble than the other at the crystallization temperature, and the cooling process must be slow enough to allow for the selective incorporation of the less soluble isomer into the crystal lattice.

Step-by-Step Protocol for Optimizing Fractional Crystallization:

-

Solvent Selection:

-

Action: The ideal solvent is one in which the desired isomer has high solubility at an elevated temperature and low solubility at a lower temperature, while the other isomer remains in solution.[13] Experiment with a range of solvents with different polarities.

-

Rationale: The choice of solvent is critical as it dictates the solubility curves of the isomers. A good solvent will maximize the difference in solubility between the isomers over the chosen temperature range.

-

-

Controlled Cooling:

-

Action: Avoid crash cooling (e.g., placing the flask in an ice bath). Instead, allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator.

-

Rationale: Slow cooling promotes the growth of larger, more ordered, and purer crystals. Rapid cooling can trap impurities and the more soluble isomer within the crystal lattice.[13]

-

-

Seeding:

-

Action: If you have a small amount of the pure desired isomer, add a seed crystal to the supersaturated solution as it cools.[13][14]

-

Rationale: Seeding provides a template for crystallization to begin, encouraging the formation of the desired crystal structure and preventing the spontaneous nucleation of the undesired isomer.[13]

-

-

Iterative Crystallization:

-

Action: It may be necessary to perform multiple crystallization steps to achieve high purity.

-

Rationale: Each crystallization step will enrich the solid phase with the less soluble isomer. By repeating the process, you can progressively increase the purity of the final product.

-

Q5: Can I use diastereomeric salt formation to separate chiral benzophenone derivatives?

A5: Yes, if your chiral benzophenone derivative has an acidic or basic functional group, diastereomeric salt formation followed by fractional crystallization is a classic and effective resolution technique.

Causality Behind the Approach:

This method converts a mixture of enantiomers into a mixture of diastereomers by reacting them with a chiral resolving agent (an optically pure acid or base).[15][16] Unlike enantiomers, diastereomers have different physical properties, including solubility, which allows them to be separated by conventional methods like fractional crystallization.[15]

Experimental Workflow for Diastereomeric Salt Resolution:

Caption: Workflow for chiral resolution via diastereomeric salt formation.

FAQs: Isomer Identification and Characterization

Q6: How can I confirm the identity of my separated benzophenone isomers?

A6: Spectroscopic methods are essential for the unambiguous identification of isomers. A combination of NMR, IR, and UV-Vis spectroscopy is typically used.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for differentiating positional isomers. The substitution pattern on the aromatic rings leads to unique chemical shifts and coupling patterns for the aromatic protons and carbons.[17][18]

-